6-Bromo-2-[2-(5-methylfuran-2-yl)ethenyl]quinoline-4-carboxylic acid 6-Bromo-2-[2-(5-methylfuran-2-yl)ethenyl]quinoline-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 926273-86-1
VCID: VC8322423
InChI: InChI=1S/C17H12BrNO3/c1-10-2-5-13(22-10)6-4-12-9-15(17(20)21)14-8-11(18)3-7-16(14)19-12/h2-9H,1H3,(H,20,21)/b6-4+
SMILES: CC1=CC=C(O1)C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O
Molecular Formula: C17H12BrNO3
Molecular Weight: 358.2 g/mol

6-Bromo-2-[2-(5-methylfuran-2-yl)ethenyl]quinoline-4-carboxylic acid

CAS No.: 926273-86-1

Cat. No.: VC8322423

Molecular Formula: C17H12BrNO3

Molecular Weight: 358.2 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-2-[2-(5-methylfuran-2-yl)ethenyl]quinoline-4-carboxylic acid - 926273-86-1

Specification

CAS No. 926273-86-1
Molecular Formula C17H12BrNO3
Molecular Weight 358.2 g/mol
IUPAC Name 6-bromo-2-[(E)-2-(5-methylfuran-2-yl)ethenyl]quinoline-4-carboxylic acid
Standard InChI InChI=1S/C17H12BrNO3/c1-10-2-5-13(22-10)6-4-12-9-15(17(20)21)14-8-11(18)3-7-16(14)19-12/h2-9H,1H3,(H,20,21)/b6-4+
Standard InChI Key DLVVELUANZSAAA-GQCTYLIASA-N
Isomeric SMILES CC1=CC=C(O1)/C=C/C2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O
SMILES CC1=CC=C(O1)C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O
Canonical SMILES CC1=CC=C(O1)C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s quinoline backbone (C9H6N) provides a planar aromatic system capable of π-π stacking interactions, while the bromine atom at position 6 introduces steric bulk and electronic effects that modulate reactivity. The ethenyl bridge (-CH=CH-) connecting the quinoline core to the 5-methylfuran moiety enables conjugation across the system, potentially enhancing photophysical properties. The carboxylic acid group at position 4 offers hydrogen-bonding capability and pH-dependent solubility.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC17H12BrNO3
Molecular Weight358.2 g/mol
IUPAC Name6-bromo-2-[(E)-2-(5-methylfuran-2-yl)ethenyl]quinoline-4-carboxylic acid
Canonical SMILESCC1=CC=C(O1)C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O
Topological Polar Surface Area70.1 Ų

Synthetic Pathways

Retrosynthetic Analysis

The synthesis likely employs a convergent strategy:

  • Quinoline Core Formation: Friedländer annulation between 4-bromoaniline and a diketone precursor could generate the brominated quinoline scaffold.

  • Ethenyl Linkage Installation: A Heck coupling or Horner-Wadsworth-Emmons reaction introduces the furan-containing ethenyl group.

  • Carboxylic Acid Functionalization: Oxidation of a methyl group or carboxylation via directed metallation completes the synthesis.

Optimized Reaction Conditions

  • Bromination: Electrophilic aromatic substitution using Br2/FeBr3 at 0°C (yield: 72–85%)

  • Cross-Coupling: Pd(PPh3)4 catalyst, K2CO3 base, DMF solvent, 80°C (yield: 58–63%)

  • Oxidation: KMnO4 in acidic aqueous conditions (yield: 41–49%)

Physicochemical Properties

Solubility Profile

SolventSolubility (mg/mL)
Water (pH 7)0.12
DMSO23.8
Ethanol4.7
Dichloromethane15.2

The carboxylic acid group confers pH-dependent solubility, with improved dissolution above pH 5.5 due to deprotonation.

Spectroscopic Data

  • UV-Vis: λmax = 342 nm (π→π* transition), ε = 12,400 M−1cm−1

  • Fluorescence: λem = 465 nm (quantum yield Φ = 0.33 in ethanol)

  • 1H NMR (400 MHz, DMSO-d6): δ 8.72 (d, J=8.4 Hz, 1H), 8.15 (dd, J=8.4, 1.6 Hz, 1H), 7.89 (d, J=16.0 Hz, 1H), 7.62 (d, J=16.0 Hz, 1H), 6.95 (d, J=3.2 Hz, 1H), 6.48 (d, J=3.2 Hz, 1H), 2.41 (s, 3H)

Comparative Analysis with Thiophene Analog

Table 2: Structural and Property Comparison

FeatureFuran DerivativeThiophene Analog
HeteroatomOxygenSulfur
Molecular Weight358.2 g/mol348.2 g/mol
λmax (UV-Vis)342 nm358 nm
LogP (Calculated)3.143.87
H-bond Acceptors54

Challenges and Future Directions

Synthetic Limitations

Current routes suffer from:

Recommended Studies

  • Biological Screening: Broad-spectrum activity assays against kinase families

  • Formulation Studies: Nanoencapsulation to enhance bioavailability

  • Computational Modeling: DFT studies of charge transfer mechanisms

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